Dimethylgermane, dibromo-
CAS No.: 1730-66-1
Cat. No.: VC21233586
Molecular Formula: C2H6Br2Ge
Molecular Weight: 262.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1730-66-1 |
|---|---|
| Molecular Formula | C2H6Br2Ge |
| Molecular Weight | 262.51 g/mol |
| IUPAC Name | dibromo(dimethyl)germane |
| Standard InChI | InChI=1S/C2H6Br2Ge/c1-5(2,3)4/h1-2H3 |
| Standard InChI Key | VLTYGJDLSRPXQN-UHFFFAOYSA-N |
| SMILES | C[Ge](C)(Br)Br |
| Canonical SMILES | C[Ge](C)(Br)Br |
Introduction
Physical and Chemical Properties
Dibromo(dimethyl)germane possesses distinct physical and chemical properties that make it relevant for various applications in organic synthesis and materials science. The key properties of this compound are summarized in Table 1.
Table 1: Physical and Chemical Properties of Dibromo(dimethyl)germane
The compound is characterized by its reactivity due to the presence of the germanium-bromine bonds, which are prone to nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications where dibromo(dimethyl)germane serves as a precursor for more complex organogermanium compounds .
Structural Characteristics
The molecular structure of dibromo(dimethyl)germane exhibits interesting features that have been subjects of extensive research. Unlike its carbon analogues, the compound displays a distinct geometry around the central germanium atom .
Molecular Geometry
One of the most notable structural characteristics of dibromo(dimethyl)germane is its C-Ge-C bond angle. Gas phase electron diffraction studies have consistently measured this angle to be approximately 121-124°, which deviates significantly from the tetrahedral angle of 109.47° typically observed in carbon-based analogues . This expanded bond angle represents a significant structural anomaly that has prompted extensive research into the electronic and steric factors influencing molecular geometry in organogermanium compounds.
The structure features a central germanium atom with two methyl groups and two bromine atoms arranged in a distorted tetrahedral geometry. The distortion is characterized by an enlarged C-Ge-C angle and a correspondingly reduced Br-Ge-Br angle .
Bond Lengths
The Ge-C and Ge-Br bond lengths in dibromo(dimethyl)germane have been determined through various analytical methods, including gas phase electron diffraction and ab initio calculations. These measurements provide important insights into the nature of bonding in this compound .
Research Findings on C-Ge-C Bond Angles
The unusual C-Ge-C bond angle in dibromo(dimethyl)germane has been the subject of significant research. This section details the findings from various studies that have investigated this phenomenon.
Experimental Observations
Gas phase electron diffraction studies of dihalo(dimethyl)germanes, including dibromo(dimethyl)germane, have consistently yielded C-Ge-C angles in the range of 120-125°. This is approximately 10° larger than the corresponding C-C-C angles in analogous carbon compounds like 2,2-dihalopropanes .
Interestingly, when the halogen atoms are replaced with hydrogen atoms, as in dimethylgermane, the C-Ge-C angle reverts to a value similar to the tetrahedral angle observed in propane (approximately 109.47°). This indicates that the identity of the substituents plays a crucial role in determining the valence angles in these compounds .
Computational Studies
Ab initio calculations have confirmed the experimental observations regarding the enlarged C-Ge-C angle in dibromo(dimethyl)germane. These calculations have extended to a systematic study of compounds with the general formula Me₂AX₂, where A represents carbon, silicon, or germanium, and X represents hydrogen, fluorine, chlorine, bromine, or iodine .
The computational results revealed a significant increase in the C-A-C angle when moving from carbon to germanium in the periodic table, although the calculated increase was smaller than the experimentally determined increase by a few degrees. Concurrently, there was a corresponding decrease in the X-A-X angle .
Electronic Structure Analysis
Calculation of the electron density distribution in dibromo(dimethyl)germane and related compounds has revealed significant differences in electron distribution between germanium compounds and their carbon analogs. These differences suggest that the ionicity of the bonds and the electronegativity of the substituents play important roles in determining the C-Ge-C angle in these compounds .
Statistical analysis of compounds in the Cambridge Structural Database containing a C₂GeYZ fragment (where Y and Z may be any elements except carbon) showed that the average C-Ge-C angle in compounds where Y and Z are electronegative is approximately 7° larger than in compounds where Y and Z are electropositive .
Synthesis Methods
The synthesis of dibromo(dimethyl)germane and related compounds has been explored through various methods. While the search results don't provide specific synthesis routes for dibromo(dimethyl)germane itself, we can infer methods based on similar organogermanium compounds.
Typically, these compounds are synthesized through reactions involving:
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Halogenation of dimethylgermane
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Reaction of tetramethylgermane with bromine
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Reaction of germanium tetrabromide with Grignard reagents or organolithium compounds
The synthesis would need to be conducted under controlled conditions due to the reactivity of the germanium-bromine bonds and the potential air and moisture sensitivity of the product .
Applications and Uses
Dibromo(dimethyl)germane finds applications in various fields, particularly as a precursor in organic synthesis and materials science.
Synthetic Applications
Comparison with Similar Compounds
To better understand the properties and behavior of dibromo(dimethyl)germane, it is instructive to compare it with similar compounds, including other dihalo(dimethyl)germanes and analogous compounds of other group IV elements.
Comparison with Other Dihalo(dimethyl)germanes
Dibromo(dimethyl)germane belongs to a family of compounds with the formula Me₂GeX₂, where X represents different halogen atoms. The properties of these compounds vary systematically with the identity of the halogen .
Table 2: Comparison of C-Ge-C Bond Angles in Different Dihalo(dimethyl)germanes
| Compound | C-Ge-C Angle (°) | Reference |
|---|---|---|
| Difluoro(dimethyl)germane | 121(4) | |
| Dichloro(dimethyl)germane | 121(4) | |
| Dibromo(dimethyl)germane | 124(7) | |
| Dimethylgermane (H₂GeMe₂) | 110 |
Comparison with Analogous Tin Compounds
The search results provide information about dibromo(dimethyl)stannane , which is the tin analog of dibromo(dimethyl)germane. This allows for comparison between these group IV elements:
Table 3: Comparison Between Dibromo(dimethyl)germane and Dibromo(dimethyl)stannane
| Property | Dibromo(dimethyl)germane | Dibromo(dimethyl)stannane |
|---|---|---|
| Chemical Formula | C₂H₆Br₂Ge | C₂H₆Br₂Sn |
| CAS Number | 1730-66-1 | 2767-47-7 |
| Molecular Weight | 262.52 g/mol | 308.68 g/mol |
The tin analog exhibits similar structural features but with differences reflecting the larger atomic radius of tin compared to germanium .
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